Cas no 2165457-33-8 ((2S,4S)-2-{(tert-butoxy)carbonylamino}-4-carbamoyl-4-fluorobutanoic acid)

(2S,4S)-2-{(tert-butoxy)carbonylamino}-4-carbamoyl-4-fluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid
- 2165457-33-8
- EN300-12464724
- (2S,4S)-2-{(tert-butoxy)carbonylamino}-4-carbamoyl-4-fluorobutanoic acid
-
- インチ: 1S/C10H17FN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)4-5(11)7(12)14/h5-6H,4H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t5-,6-/m0/s1
- InChIKey: WUKLZVZAGWSHGJ-WDSKDSINSA-N
- ほほえんだ: F[C@H](C(N)=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 264.11214981g/mol
- どういたいしつりょう: 264.11214981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
(2S,4S)-2-{(tert-butoxy)carbonylamino}-4-carbamoyl-4-fluorobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12464724-5.0g |
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid |
2165457-33-8 | 95% | 5g |
$4018.0 | 2023-05-23 | |
Enamine | EN300-12464724-10000mg |
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid |
2165457-33-8 | 95.0% | 10000mg |
$5959.0 | 2023-10-02 | |
Aaron | AR027ZBW-5g |
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid |
2165457-33-8 | 95% | 5g |
$5550.00 | 2023-12-15 | |
Aaron | AR027ZBW-10g |
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid |
2165457-33-8 | 95% | 10g |
$8219.00 | 2023-12-15 | |
1PlusChem | 1P027Z3K-50mg |
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid |
2165457-33-8 | 95% | 50mg |
$460.00 | 2023-12-19 | |
1PlusChem | 1P027Z3K-10g |
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid |
2165457-33-8 | 95% | 10g |
$7428.00 | 2023-12-19 | |
1PlusChem | 1P027Z3K-1g |
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid |
2165457-33-8 | 95% | 1g |
$1775.00 | 2023-12-19 | |
Enamine | EN300-12464724-1.0g |
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid |
2165457-33-8 | 95% | 1g |
$1386.0 | 2023-05-23 | |
Enamine | EN300-12464724-2.5g |
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid |
2165457-33-8 | 95% | 2.5g |
$2716.0 | 2023-05-23 | |
Enamine | EN300-12464724-1000mg |
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid |
2165457-33-8 | 95.0% | 1000mg |
$1386.0 | 2023-10-02 |
(2S,4S)-2-{(tert-butoxy)carbonylamino}-4-carbamoyl-4-fluorobutanoic acid 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
(2S,4S)-2-{(tert-butoxy)carbonylamino}-4-carbamoyl-4-fluorobutanoic acidに関する追加情報
Recent Advances in the Study of (2S,4S)-2-{(tert-butoxy)carbonylamino}-4-carbamoyl-4-fluorobutanoic acid (CAS: 2165457-33-8)
The compound (2S,4S)-2-{(tert-butoxy)carbonylamino}-4-carbamoyl-4-fluorobutanoic acid (CAS: 2165457-33-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated amino acid derivative is a key intermediate in the synthesis of novel peptide-based therapeutics, particularly those targeting protease inhibition and metabolic disorders. Recent studies have highlighted its potential in the development of next-generation drugs with improved pharmacokinetic properties and target specificity.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways and biological activity of this compound. Researchers utilized a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry to incorporate (2S,4S)-2-{(tert-butoxy)carbonylamino}-4-carbamoyl-4-fluorobutanoic acid into peptide sequences. The fluorination at the 4-position was found to enhance the metabolic stability of the resulting peptides, while the carbamoyl group contributed to improved solubility and bioavailability.
Further investigations have demonstrated the compound's utility in the design of irreversible protease inhibitors. The presence of the fluorine atom adjacent to the carbamoyl group creates a unique electronic environment that facilitates covalent binding to active-site residues in target enzymes. This mechanism has been particularly promising in the development of inhibitors for SARS-CoV-2 main protease (Mpro), with preclinical studies showing nanomolar potency.
Recent structural-activity relationship (SAR) studies have revealed that the stereochemistry at both the 2- and 4-positions is critical for biological activity. The (2S,4S) configuration appears to optimize both target binding and metabolic stability, making this stereoisomer the preferred form for pharmaceutical applications. Computational modeling studies have further supported these findings, showing favorable interactions with various biological targets.
The compound's safety profile has also been evaluated in recent toxicological studies. Preliminary data suggest good tolerability in animal models, with no significant off-target effects observed at therapeutic doses. These findings support its continued development as a building block for novel therapeutics. Current research efforts are focusing on scaling up production methods to meet the growing demand for this valuable intermediate in drug discovery programs.
Looking forward, researchers anticipate that (2S,4S)-2-{(tert-butoxy)carbonylamino}-4-carbamoyl-4-fluorobutanoic acid will play an increasingly important role in the development of targeted therapies for various diseases, including cancer, infectious diseases, and metabolic disorders. Its unique combination of structural features makes it particularly valuable for addressing challenges in drug design related to stability, specificity, and bioavailability.
2165457-33-8 ((2S,4S)-2-{(tert-butoxy)carbonylamino}-4-carbamoyl-4-fluorobutanoic acid) 関連製品
- 1178447-00-1(1-(2-Methoxyphenyl)propane-2-thiol)
- 2763913-07-9(2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid)
- 851407-99-3(2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)
- 2044713-77-9(tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate)
- 1212063-95-0((1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate)
- 1017459-82-3(5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid)
- 686745-04-0((2S,3R)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)
- 325466-04-4(sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt))
- 160431-75-4(Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]-)




